molecular formula C8H10N2O3 B185281 Methyl 6-amino-2-methoxynicotinate CAS No. 149539-81-1

Methyl 6-amino-2-methoxynicotinate

Cat. No.: B185281
CAS No.: 149539-81-1
M. Wt: 182.18 g/mol
InChI Key: OATKRFSWBXGFJT-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methoxynicotinate is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and is characterized by the presence of an amino group at the 6-position and a methoxy group at the 2-position of the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-2-methoxynicotinate typically involves a multi-step process. One optimized method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and microwave-assisted synthesis to enhance yield and purity while reducing reaction times .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 6-amino-2-methoxynicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-amino-2-methoxynicotinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing various biochemical pathways. For instance, its structural similarity to nicotinic acid allows it to interact with nicotinic acid receptors, potentially affecting lipid metabolism and inflammatory responses .

Comparison with Similar Compounds

  • Methyl 6-methoxynicotinate
  • Methyl 2-amino-6-methoxynicotinate
  • Methyl 6-amino-2-methoxypyridine-3-carboxylate

Comparison: Methyl 6-amino-2-methoxynicotinate is unique due to the specific positioning of the amino and methoxy groups, which confer distinct chemical and biological properties. Compared to methyl 6-methoxynicotinate, the presence of the amino group enhances its reactivity in substitution reactions. Similarly, its structural differences from methyl 2-amino-6-methoxynicotinate result in varied biological activities and applications .

Properties

IUPAC Name

methyl 6-amino-2-methoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATKRFSWBXGFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457201
Record name Methyl 6-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149539-81-1
Record name Methyl 6-amino-2-methoxypyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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